S-23

Übersicht

Beschreibung

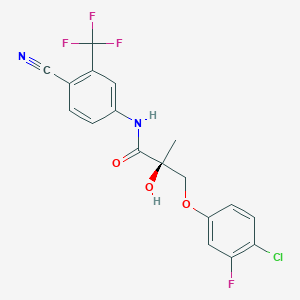

(S)-23, auch bekannt als (S)-3-(4-Chlor-3-fluorphenoxy)-N-(4-Cyano-3-(trifluormethyl)phenyl)-2-hydroxy-2-methylpropanamid, ist ein selektiver Androgenrezeptor-Modulator (SARM). Es wurde von GTX, Inc. als potenzielles männliches hormonelles Kontrazeptiv entwickelt. Diese Verbindung bindet mit hoher Affinität an Androgenrezeptoren und zeigt sowohl anabole als auch androgene Wirkungen .

Herstellungsmethoden

Die Synthese von (S)-23 umfasst mehrere Schritte, beginnend mit der Herstellung der Zwischenverbindungen. Die synthetische Route beinhaltet typischerweise folgende Schritte:

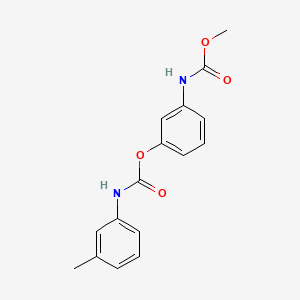

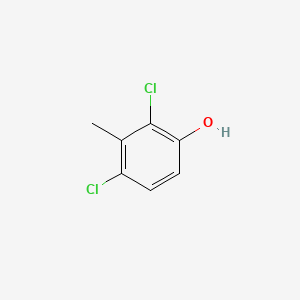

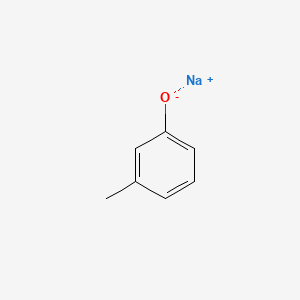

Bildung des Phenoxy-Zwischenprodukts: Dies beinhaltet die Reaktion von 4-Chlor-3-fluorphenol mit einem geeigneten Reagenz, um das Phenoxy-Zwischenprodukt zu bilden.

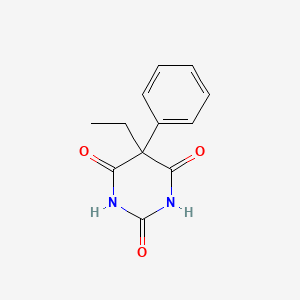

Bildung des Cyan-Zwischenprodukts: Dies beinhaltet die Reaktion von 4-Cyano-3-(trifluormethyl)anilin mit einem geeigneten Reagenz, um das Cyan-Zwischenprodukt zu bilden.

Kupplungsreaktion: Das Phenoxy- und das Cyan-Zwischenprodukt werden dann unter bestimmten Bedingungen gekoppelt, um das Endprodukt, (S)-23, zu bilden.

Industrielle Produktionsmethoden für (S)-23 würden wahrscheinlich die Optimierung dieser synthetischen Routen beinhalten, um hohe Ausbeute und Reinheit sowie Kosteneffizienz zu gewährleisten.

Wissenschaftliche Forschungsanwendungen

S-23 has several scientific research applications, including:

Chemistry: this compound is used as a reference compound in studies involving selective androgen receptor modulators.

Biology: this compound is studied for its effects on muscle mass and fat reduction in animal models.

Medicine: this compound is being investigated as a potential male hormonal contraceptive due to its ability to suppress spermatogenesis.

Industry: This compound is used in the development of performance-enhancing drugs for athletes and bodybuilders

Wirkmechanismus

Target of Action

S-23, also known as CCTH-methylpropionamide or (2S)-3-(4-chloro-3-fluorophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide or (S)-3-(4-chloro-3-fluorophenoxy)-N-(4-cyano-3-(trifluoromethyl)phenyl)-2-hydroxy-2-methylpropanamide, primarily targets the androgen receptors in the body . These receptors play a crucial role in the regulation of male characteristics and muscle growth .

Mode of Action

Upon administration, this compound binds to the androgen receptor with a very high affinity . It actively competes with testosterone and DHT for androgen receptor activation . Due to its high binding affinity, this compound is very effective at outcompeting testosterone and DHT for receptor sites in muscle tissue and bone .

Biochemical Pathways

It is known that this compound has anabolic benefits such as enhanced protein synthesis . This suggests that this compound may influence the biochemical pathways involved in protein synthesis and muscle growth .

Pharmacokinetics

Pharmacokinetic studies have shown that this compound is highly orally bioavailable . This means that this compound can be administered orally, as opposed to requiring injections to achieve maximal blood serum concentration levels . This high oral bioavailability is advantageous when it comes to ease of use and adoption .

Result of Action

The molecular and cellular effects of this compound’s action include increased muscle mass and bone mineral density . This compound also has the potential to decrease fat mass . It should be noted that these effects have primarily been observed in preclinical animal studies .

Biochemische Analyse

Biochemical Properties

S-23 binds to selective androgen receptors in the body . Once these receptors have been bound, they release a signal to the body that will result in more stimulation and thus, growth .

Cellular Effects

This compound has been shown to aid in muscle gain but also fat loss . It influences cell function by binding to androgen receptors, stimulating changes similar to that caused by testosterone . These changes include but are not limited to hypertrophy of muscle cells, bone density increase, and perhaps even fat loss .

Molecular Mechanism

The molecular mechanism of this compound is primarily through its selective binding to androgen receptors . This binding stimulates changes at the molecular level, including hypertrophy of muscle cells, bone density increase, and potentially fat loss .

Temporal Effects in Laboratory Settings

It is known that this compound has a high bioavailability , suggesting that it may have a stable and long-lasting effect on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models .

Metabolic Pathways

It is known that this compound binds to androgen receptors, which could potentially influence metabolic flux or metabolite levels .

Transport and Distribution

Due to its high bioavailability , it is likely that this compound can be effectively transported and distributed within the body.

Subcellular Localization

Given its mechanism of action through binding to androgen receptors , it is likely that this compound is localized to the cell membrane where these receptors are typically found.

Vorbereitungsmethoden

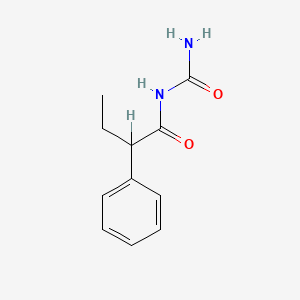

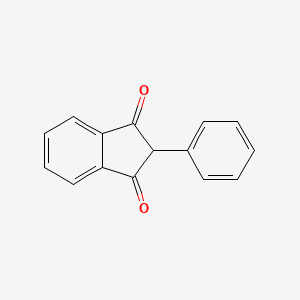

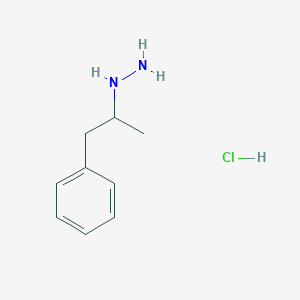

The synthesis of S-23 involves several steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:

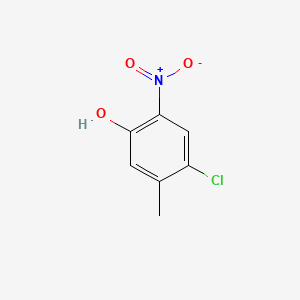

Formation of the phenoxy intermediate: This involves the reaction of 4-chloro-3-fluorophenol with an appropriate reagent to form the phenoxy intermediate.

Formation of the cyano intermediate: This involves the reaction of 4-cyano-3-(trifluoromethyl)aniline with an appropriate reagent to form the cyano intermediate.

Coupling reaction: The phenoxy and cyano intermediates are then coupled under specific conditions to form the final product, this compound.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as cost-effectiveness.

Analyse Chemischer Reaktionen

(S)-23 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: (S)-23 kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können an (S)-23 durchgeführt werden, um reduzierte Derivate zu erhalten.

Substitution: (S)-23 kann Substitutionsreaktionen eingehen, bei denen bestimmte funktionelle Gruppen durch andere ersetzt werden.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

(S)-23 hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

Chemie: (S)-23 wird als Referenzverbindung in Studien verwendet, die sich mit selektiven Androgenrezeptor-Modulatoren befassen.

Biologie: (S)-23 wird auf seine Auswirkungen auf die Muskelmasse und die Fettreduktion in Tiermodellen untersucht.

Medizin: (S)-23 wird als potenzielles männliches hormonelles Kontrazeptiv untersucht, da es die Spermatogenese unterdrücken kann.

Industrie: (S)-23 wird bei der Entwicklung von leistungssteigernden Medikamenten für Sportler und Bodybuilder eingesetzt

Wirkmechanismus

(S)-23 übt seine Wirkung aus, indem es an Androgenrezeptoren bindet, die Proteine sind, die die Wirkungen von Androgenen wie Testosteron vermitteln. Nach der Bindung aktiviert (S)-23 diese Rezeptoren, was zu einer erhöhten Proteinsynthese und Muskelwachstum führt. Es erhöht auch die Knochenernichte und die Libido. Die beteiligten molekularen Ziele und Pfade umfassen den Androgenrezeptor-Signalweg .

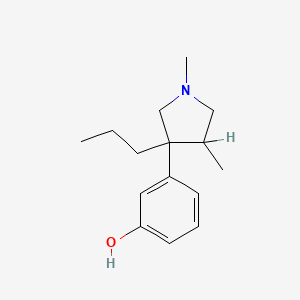

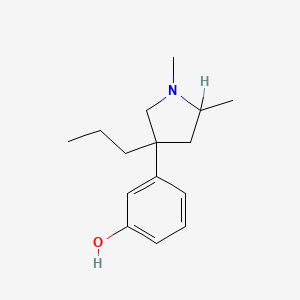

Vergleich Mit ähnlichen Verbindungen

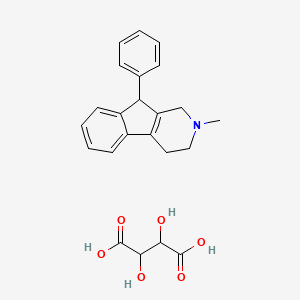

(S)-23 wird oft mit anderen selektiven Androgenrezeptor-Modulatoren verglichen, wie zum Beispiel:

Andarine (S-4): Ähnlich wie (S)-23 bindet Andarine an Androgenrezeptoren, jedoch mit geringerer Affinität.

Ostarine (MK-2866): Ostarine ist ein weiteres SARM, das bei Muskelschwund und Osteoporose eingesetzt wird, aber im Vergleich zu (S)-23 ein anderes Bindungsprofil aufweist.

Ligandrol (LGD-4033): Ligandrol ist bekannt für seine starken anabolen Wirkungen, unterscheidet sich aber in seiner chemischen Struktur und Bindungsaffinität

(S)-23 ist aufgrund seiner hohen Bindungsaffinität an Androgenrezeptoren und seinem potenziellen Einsatz als männliches Kontrazeptiv einzigartig, was es von anderen SARMs abhebt.

Eigenschaften

IUPAC Name |

3-(4-chloro-3-fluorophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClF4N2O3/c1-17(27,9-28-12-4-5-14(19)15(20)7-12)16(26)25-11-3-2-10(8-24)13(6-11)18(21,22)23/h2-7,27H,9H2,1H3,(H,25,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSFVOEAXHZGTRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC(=C(C=C1)Cl)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClF4N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

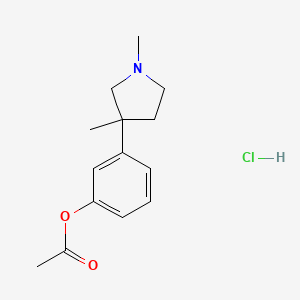

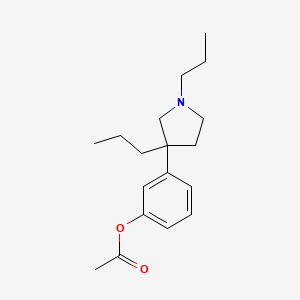

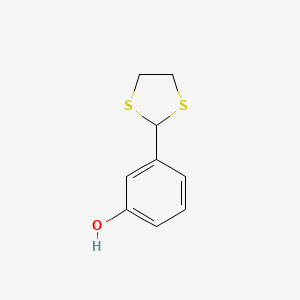

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does S-23 interact with the androgen receptor?

A1: this compound binds to the androgen receptor (AR) as a full agonist [1]. This means it activates the AR, leading to downstream effects similar to those of endogenous androgens like testosterone.

Q2: What are the downstream effects of this compound binding to the AR?

A2: this compound demonstrates tissue-selective effects. In preclinical studies using rats, this compound demonstrated suppression of LH and FSH levels, ultimately leading to suppression of prostate size while increasing the size of the levator ani muscle [1]. In combination with estradiol benzoate (EB), this compound showed suppression of spermatogenesis, suggesting potential for hormonal male contraception [1].

Q3: Does this compound affect bone and body composition?

A3: In preclinical studies in rats, this compound has been shown to increase bone mineral density and lean mass while reducing fat mass in a dose-dependent manner [1].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C19H15ClF4N2O3, and its molecular weight is 430.77 g/mol.

Q5: Is there information available on the material compatibility and stability of this compound under various conditions?

A5: Currently, there is limited publicly available research specifically addressing the material compatibility and stability of this compound under diverse conditions. Further research is needed to evaluate these aspects thoroughly.

Q6: How do structural modifications of this compound affect its activity and potency?

A6: While specific SAR studies for this compound are limited in the provided research, it is known that structural modifications in arylpropionamide-based SARMs can significantly impact their activity, potency, and selectivity [4, 9].

Q7: What is known about the pharmacokinetics of this compound?

A7: Research indicates that this compound is metabolized through various pathways including hydrolysis, hydroxylation, glucuronidation, and sulfation [3, 4]. In a study involving horses, this compound and its metabolites were detected in urine for up to 6 days post-administration, with the sulfate conjugate having the longest detection window. In plasma, this compound itself was detectable for up to 13 days [3]. Canine studies also confirm the presence of this compound glucuronide and a B-ring-depleted metabolite (M3) in urine samples following oral administration [4].

Q8: Has this compound been tested in any animal models?

A8: Yes, this compound has been tested in preclinical studies using rat models for male contraception [1] and in horses for metabolic studies [3]. It has also been administered to dogs to investigate its metabolic profile [4].

Q9: Is there any information on the toxicity profile of this compound?

A9: While the provided research does not offer detailed toxicity data on this compound, it's crucial to acknowledge that all SARMs, including this compound, have potential for adverse effects. Further research is necessary to fully elucidate the safety profile of this compound.

Q10: What analytical methods have been used to characterize and quantify this compound and its metabolites?

A10: The research highlights the use of ultra-high performance liquid chromatography-high resolution mass spectrometry (UPLC-HRMS) for identifying and quantifying this compound and its metabolites in various biological matrices [3, 4].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.